
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, also known as CPI-455, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of cancer. This compound has been the subject of extensive research in recent years due to its ability to inhibit the activity of a key enzyme involved in cancer cell growth and proliferation.
Aplicaciones Científicas De Investigación
Radiotracer Synthesis for Neuroinflammation Imaging
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide derivatives have been explored in the synthesis of potential PET (Positron Emission Tomography) agents for imaging neuroinflammation, particularly targeting the IRAK4 enzyme. Such compounds have shown promise in providing insights into neuroinflammatory processes associated with various neuropsychiatric disorders (Wang et al., 2018).
Microglia Imaging in Neurodegenerative Diseases
Compounds structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide have been developed for PET imaging of microglia, specifically targeting the CSF1R receptor. These compounds are crucial for studying the microglial component of neuroinflammation, which plays a significant role in neurodegenerative diseases like Alzheimer's and Parkinson's disease (Horti et al., 2019).
Novel Isoxazolines and Isoxazoles Synthesis
The synthesis of novel isoxazolines and isoxazoles, including derivatives of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, has been investigated. These compounds have potential applications in various fields of chemistry and medicinal research (Rahmouni et al., 2014).
Cancer Research
Some derivatives of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide have shown potential as FMS kinase inhibitors, exhibiting significant antiproliferative activities against cancer cell lines. These findings underscore their potential in therapeutic applications for cancer treatment (Im et al., 2015).
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c16-9-12-14(18-6-5-17-12)21-7-2-11(3-8-21)10-19-15(22)13-1-4-20-23-13/h1,4-6,11H,2-3,7-8,10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOBMTOIGCETHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


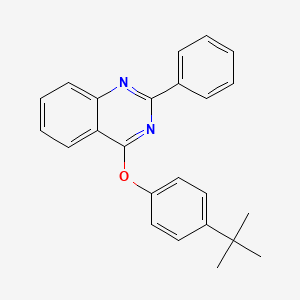
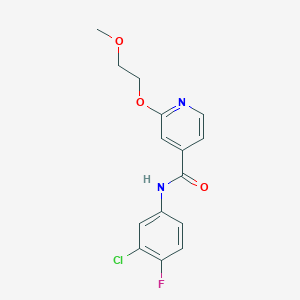
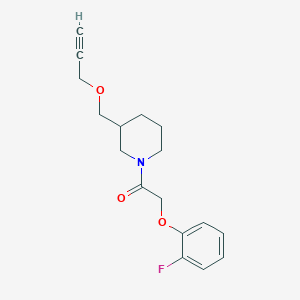

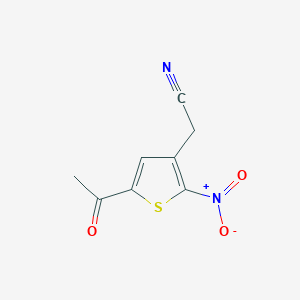

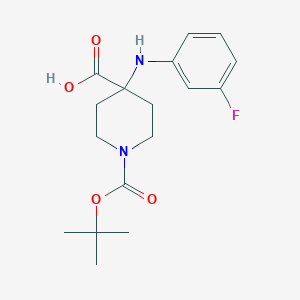
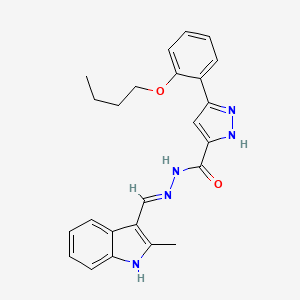

![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)

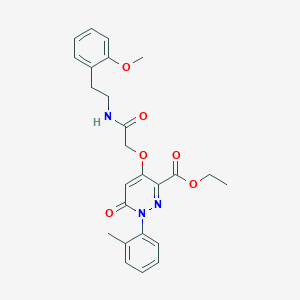
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)